3,5-Dimethyl-1H-pyrrole-2-carbaldehyde
Overview
Description
3,5-Dimethyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C7H9NO. It is a derivative of pyrrole, characterized by the presence of two methyl groups at the 3 and 5 positions and an aldehyde group at the 2 position. This compound is known for its light brown solid appearance and is sensitive to air .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde can be synthesized through the oxidation of 3,5-dimethylpyrrole. Common oxidizing agents used in this process include benzoyl peroxide, sodium chromate, and hydrogen peroxide .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The reaction is often carried out in the presence of solvents like dimethyl sulfoxide (DMSO) or methanol to facilitate the process .
Types of Reactions:
Oxidation: this compound can be further oxidized to form 3,5-dimethylpyrrole-2-carboxylic acid.
Reduction: The compound can be reduced to 3,5-dimethylpyrrole-2-methanol using reducing agents like sodium borohydride.
Substitution: In the presence of alkyl halides and a base, it can undergo alkylation to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Benzoyl peroxide, sodium chromate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: 3,5-Dimethylpyrrole-2-carboxylic acid.
Reduction: 3,5-Dimethylpyrrole-2-methanol.
Substitution: Various alkyl-substituted pyrrole derivatives.
Scientific Research Applications
3,5-Dimethyl-1H-pyrrole-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This reactivity makes it a valuable tool in biochemical studies and drug development .
Comparison with Similar Compounds
- 3,5-Dimethylpyrrole-2-carboxylic acid
- 3,5-Dimethylpyrrole-2-methanol
- 2,4-Dimethylpyrrole-5-carboxaldehyde
Comparison: 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of stability and reactivity, making it versatile for various applications in research and industry .
Properties
IUPAC Name |
3,5-dimethyl-1H-pyrrole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-3-6(2)8-7(5)4-9/h3-4,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFZYUOHJBXMJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40296965 | |
Record name | 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40296965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2199-58-8 | |
Record name | 2199-58-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112886 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40296965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethyl-1H-pyrrole-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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